4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. Initial reaction may include the formation of the isoxazole core, which is then functionalized through sulfonation and subsequent coupling reactions with pyrrolidine derivatives. Key reaction conditions involve the use of bases, solvents like DMF, and control of temperature and pressure.
Industrial Production Methods:
Industrial production might scale these reactions up using automated synthesizers to ensure precision. Continuous flow reactors could be employed to optimize yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can be subjected to oxidative conditions, potentially modifying the pyrazin or pyrrolidine moieties.
Reduction: : Reductive conditions might affect the sulfonyl group, leading to different derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole core.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents such as sodium borohydride.
Substitution: : Various halides and bases in aprotic solvents.
Major Products:
Oxidation: : Likely products include oxygenated derivatives.
Reduction: : Resulting in reduced or fully hydrogenated versions.
Substitution: : Diverse substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry:
Building block for more complex synthetic targets.
Biology:
Potential probe for biochemical pathways.
Medicine:
Research into therapeutic applications due to its structural features, which might interact with specific enzymes or receptors.
Industry:
Could be used in material sciences for creating specialized polymers or coatings.
Mechanism of Action
The Mechanism:
The compound likely exerts effects by interacting with specific molecular targets in cells, such as enzymes or receptors, due to its sulfonyl and pyrazinyl groups.
Molecular Targets and Pathways:
Enzyme inhibitors: Could inhibit certain enzymes involved in disease processes.
Receptor modulation: Potential to modulate signaling pathways.
Comparison with Similar Compounds
4-((3-(Pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
4-((3-(3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Highlighting Uniqueness:
What sets 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is the specific arrangement of its functional groups, which might offer unique interactions with biological targets, paving the way for novel applications in medicine and materials science.
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Biological Activity
The compound 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS Number: 2034285-21-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research efforts.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O5S, with a molecular weight of 354.38 g/mol. It features several functional groups, including a methoxypyrazine moiety, a pyrrolidine ring, and a sulfonyl group attached to a dimethylisoxazole structure. The unique combination of these groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Compounds with similar structural features have been reported to exhibit significant antibacterial and antifungal properties. The presence of the methoxypyrazine and pyrrolidine functionalities suggests that this compound may interact favorably with microbial targets, potentially leading to effective antimicrobial agents .
Anticancer Potential
Research indicates that derivatives of isoxazole compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the isoxazole ring can enhance its activity against specific cancer types, suggesting that our compound may possess similar anticancer properties . In vitro assays indicated promising results in inhibiting cell proliferation in various cancer models.
Neuroprotective Effects
Certain compounds related to this structure have been noted for their neuroprotective abilities, which could be beneficial in treating neurodegenerative diseases. The mechanisms may involve reducing oxidative stress or modulating neuroinflammatory pathways .
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with compounds similar to this compound:
While specific mechanisms for this compound remain under investigation, it is hypothesized that the sulfonyl group may facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. Additionally, the methoxypyrazine component could enhance lipophilicity, improving cell membrane penetration and bioavailability .
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Testing in animal models to confirm therapeutic potential.
- Mechanistic studies : Investigating specific pathways affected by the compound.
- Safety assessments : Evaluating toxicity profiles and pharmacokinetics.
Properties
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYINYKOYFANAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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